molecular formula C13H14ClN5 B1518592 5-chloro-1-[3-(1H-imidazol-1-yl)propyl]-1H-1,3-benzodiazol-2-amine CAS No. 1154368-05-4

5-chloro-1-[3-(1H-imidazol-1-yl)propyl]-1H-1,3-benzodiazol-2-amine

Cat. No. B1518592
M. Wt: 275.74 g/mol
InChI Key: UTMYQTYKDWLZJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-1-[3-(1H-imidazol-1-yl)propyl]-1H-1,3-benzodiazol-2-amine (CIPD) is a heterocyclic compound with a wide range of applications in the fields of organic synthesis, medicinal chemistry, and pharmacology. The compound has been studied extensively in recent years due to its potential as a therapeutic agent and its ability to act as a ligand for various biological targets. CIPD is a versatile compound with a variety of potential uses in the laboratory.

Scientific Research Applications

Synthesis Techniques and Catalytic Applications

Green Synthesis Methods

The synthesis of imidazole derivatives, including those related to "5-chloro-1-[3-(1H-imidazol-1-yl)propyl]-1H-1,3-benzodiazol-2-amine," has been optimized through green chemistry approaches. For instance, a Brønsted acidic ionic liquid has been employed as an efficient, green, and reusable catalyst for synthesizing tetrasubstituted imidazoles under solvent-free conditions, demonstrating the chemical's role in promoting sustainable chemical practices (Davoodnia, Heravi, Safavi-Rad, & Tavakoli-Hoseini, 2010).

Catalytic Efficiency in Synthesis

Innovative synthesis methods have been developed using imidazole-based catalysts for the formation of complex heterocycles. For example, a dual-catalyst system involving ionic liquid imidazolium salts has been used for the efficient one-pot synthesis of tetrasubstituted imidazoles, indicating the compound's utility in facilitating multifaceted chemical reactions (Zolfigol et al., 2013).

Antimicrobial and Anticancer Properties

Antimicrobial Activity

Research into the synthesis of benzimidazole derivatives, including structures related to "5-chloro-1-[3-(1H-imidazol-1-yl)propyl]-1H-1,3-benzodiazol-2-amine," has shown that these compounds possess significant antimicrobial properties. Some synthesized compounds have demonstrated comparable antibacterial activity to standard drugs like Streptomycin and antifungal activity against Fluconazole, showcasing the potential for developing new antimicrobial agents (Reddy & Reddy, 2010).

Anticancer Applications

The synthesis of benzimidazoles bearing an oxadiazole nucleus has been explored for anticancer applications. These compounds have been evaluated for in vitro anticancer activity, with one compound showing significant growth inhibition activity, suggesting the promise of related structures in anticancer drug development (Rashid, Husain, & Mishra, 2012).

properties

IUPAC Name

5-chloro-1-(3-imidazol-1-ylpropyl)benzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN5/c14-10-2-3-12-11(8-10)17-13(15)19(12)6-1-5-18-7-4-16-9-18/h2-4,7-9H,1,5-6H2,(H2,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTMYQTYKDWLZJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)N=C(N2CCCN3C=CN=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-1-[3-(1H-imidazol-1-yl)propyl]-1H-1,3-benzodiazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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